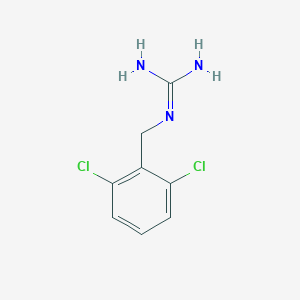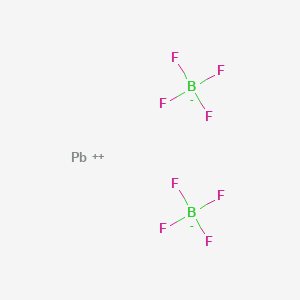
1-Dichlorophosphoryldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dichlorophosphoryldecane is an organophosphorus compound characterized by the presence of a decyl group attached to a phosphonic dichloride moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dichlorophosphoryldecane can be synthesized through the chlorination of decylphosphonic acid. The process typically involves the reaction of decylphosphonic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of decylphosphonic dichloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Dichlorophosphoryldecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thiophosphonates.
Hydrolysis: In the presence of water or moisture, decylphosphonic dichloride hydrolyzes to form decylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, decylphosphonic dichloride can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Chlorinating Agents: Thionyl chloride, phosphorus trichloride
Solvents: Anhydrous solvents such as dichloromethane, chloroform
Conditions: Anhydrous conditions, controlled temperature
Major Products Formed:
Phosphonic Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Scientific Research Applications
1-Dichlorophosphoryldecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonic esters and amides.
Biology: Investigated for its potential as a corrosion inhibitor and surfactant due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active phosphonic acids.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism of action of decylphosphonic dichloride primarily involves its reactivity with nucleophiles. The compound’s phosphonic dichloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as esters, amides, and thiophosphonates, which can exhibit different properties and activities depending on the substituents attached .
Comparison with Similar Compounds
Phenylphosphonic dichloride: Similar in structure but contains a phenyl group instead of a decyl group.
Diphenylphosphinic chloride: Contains two phenyl groups and is used in the production of flame retardants and stabilizers.
Chlorodiphenylphosphine: Another related compound used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 1-Dichlorophosphoryldecane is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its surfactant and corrosion inhibition capabilities. This makes it particularly useful in applications where amphiphilic properties are desired .
Properties
CAS No. |
14576-66-0 |
|---|---|
Molecular Formula |
C10H21Cl2OP |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI Key |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Canonical SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)


![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate](/img/structure/B76296.png)



![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)



